molecular formula C26H31ClN6O B13425678 Losartan Butyl Ether

Losartan Butyl Ether

Cat. No.: B13425678
M. Wt: 479.0 g/mol
InChI Key: YKAYFFJXBKLBQY-UHFFFAOYSA-N
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Description

Losartan Butyl Ether is a derivative of losartan, which is a well-known angiotensin II receptor antagonist used primarily for the treatment of hypertension

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Losartan Butyl Ether typically involves the modification of losartan through etherification. One common method is the Williamson ether synthesis, where an alkoxide ion reacts with a primary alkyl halide or tosylate in an S_N2 reaction . The alkoxide ion is usually prepared by reacting an alcohol with a strong base such as sodium hydride (NaH). For this compound, the reaction would involve the butylation of losartan using butyl bromide or butyl chloride in the presence of a base.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. The process would involve optimizing reaction conditions to maximize yield and purity while minimizing by-products. This could include the use of continuous flow reactors and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

Losartan Butyl Ether can undergo various chemical reactions, including:

    Oxidation: The ether group can be oxidized under strong oxidative conditions.

    Reduction: The compound can be reduced, although this is less common.

    Substitution: The ether group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Strong oxidizing agents like potassium permanganate (KMnO_4) or chromium trioxide (CrO_3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH_4).

    Substitution: Nucleophiles like sodium azide (NaN_3) or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of alcohols.

    Substitution: Formation of azides or thiols.

Scientific Research Applications

Losartan Butyl Ether has various applications in scientific research, including:

Mechanism of Action

Losartan Butyl Ether, like losartan, acts as an angiotensin II receptor antagonist. It selectively blocks the angiotensin II type 1 (AT1) receptors, reducing the effects of angiotensin II, which include vasoconstriction and aldosterone secretion . This leads to a decrease in blood pressure and improved cardiovascular function. The butyl ether modification may influence the compound’s absorption, distribution, metabolism, and excretion (ADME) properties, potentially enhancing its efficacy or reducing side effects.

Comparison with Similar Compounds

Similar Compounds

    Losartan: The parent compound, widely used for hypertension.

    Valsartan: Another angiotensin II receptor antagonist with a similar mechanism of action.

    Irbesartan: Known for its use in treating hypertension and diabetic nephropathy.

Uniqueness

Losartan Butyl Ether is unique due to its butyl ether group, which may confer different pharmacokinetic properties compared to its parent compound and other similar drugs. This modification could potentially lead to improved therapeutic outcomes or reduced side effects, making it a valuable compound for further research and development.

Properties

Molecular Formula

C26H31ClN6O

Molecular Weight

479.0 g/mol

IUPAC Name

5-[2-[4-[[5-(butoxymethyl)-2-butyl-4-chloroimidazol-1-yl]methyl]phenyl]phenyl]-2H-tetrazole

InChI

InChI=1S/C26H31ClN6O/c1-3-5-11-24-28-25(27)23(18-34-16-6-4-2)33(24)17-19-12-14-20(15-13-19)21-9-7-8-10-22(21)26-29-31-32-30-26/h7-10,12-15H,3-6,11,16-18H2,1-2H3,(H,29,30,31,32)

InChI Key

YKAYFFJXBKLBQY-UHFFFAOYSA-N

Canonical SMILES

CCCCC1=NC(=C(N1CC2=CC=C(C=C2)C3=CC=CC=C3C4=NNN=N4)COCCCC)Cl

Origin of Product

United States

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